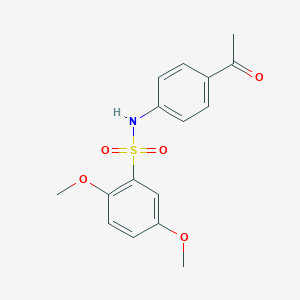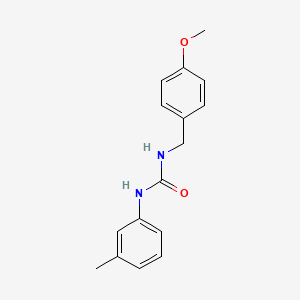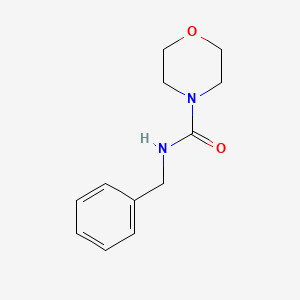
1-(phenoxyacetyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves several steps including acetylation, nucleophilic substitution reactions, and the use of sulfonyl chlorides. These methods provide a framework for the synthesis of 1-(phenoxyacetyl)-4-(propylsulfonyl)piperazine by implying modifications to incorporate specific substituents at desired positions on the piperazine ring (Wang Xiao-shan, 2011); (M. Abbasi et al., 2020).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds, revealing characteristics such as conformation and bond angles. For instance, derivatives of piperazine have been shown to crystallize in specific space groups, with detailed analysis of their molecular geometry and conformation available (S. Naveen et al., 2007); (C. S. A. Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, including nucleophilic substitution and reactions with sulfonyl chlorides, leading to a range of compounds with distinct chemical properties. The reactivity and functional group transformations provide valuable insights into the chemical behavior of this compound (H. S. Patel et al., 2004).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, crystallinity, and melting points, are crucial for their application and handling. Studies on similar compounds have detailed these aspects, providing a basis for understanding the physical behavior of this compound (S. Y. Prabawati, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for the practical use of piperazine derivatives. Research on related compounds provides insights into these aspects, aiding in the comprehensive understanding of this compound's chemical properties (Jun-Li Xiao et al., 2022).
Eigenschaften
IUPAC Name |
2-phenoxy-1-(4-propylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-12-22(19,20)17-10-8-16(9-11-17)15(18)13-21-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVZQDCKBWVGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpiperidine](/img/structure/B5651106.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5651114.png)

![methyl 2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5651121.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzamide](/img/structure/B5651144.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5651145.png)
![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5651151.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5651163.png)
![[(3R*,4R*)-1-(6-cyclopropyl-4-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5651164.png)
![6-chloro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5651170.png)

![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)